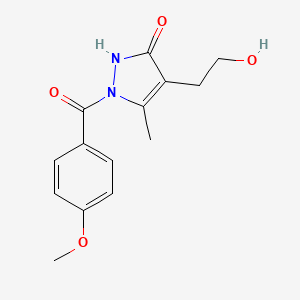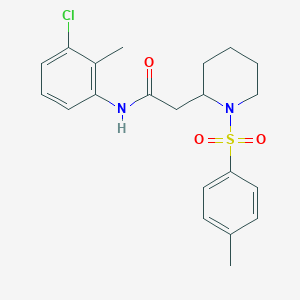![molecular formula C11H18FNO2 B2519780 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287259-41-8](/img/structure/B2519780.png)
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a selective mGluR2/3 agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.1.1]pentanyl]acetic acid.
Mechanism Of Action
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as a selective agonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). The activation of these receptors leads to the inhibition of glutamate release, which is thought to contribute to the compound's neuroprotective effects. The compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical And Physiological Effects
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, which is thought to contribute to its neuroprotective effects. The compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. It has been shown to have anti-inflammatory and analgesic properties, as well as improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments is its selectivity for the mGluR2/3 receptor subtype. This allows for more precise and targeted studies of the effects of mGluR2/3 activation. However, one limitation of using the compound is its relatively low potency compared to other mGluR2/3 agonists. This can make it more difficult to achieve the desired level of receptor activation in experiments.
Future Directions
There are several potential future directions for research on 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is its potential therapeutic applications in neurological disorders, including depression, anxiety, schizophrenia, and addiction. Further studies are needed to fully understand the compound's mechanisms of action and its effects on these disorders. Another area of interest is the development of more potent mGluR2/3 agonists that can achieve the desired level of receptor activation in experiments. Additionally, studies are needed to investigate the long-term effects of the compound and its potential for toxicity.
Synthesis Methods
The synthesis of 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the synthesis of the bicyclo[1.1.1]pentane ring system, which is achieved through a Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The resulting adduct is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then converted to a mesylate, which is further reacted with sodium azide to form the azide intermediate. The azide intermediate is then reduced with palladium on carbon to form the amine intermediate. The final step involves the coupling of the amine intermediate with 4-fluorobutylacetic acid, which is achieved through a peptide coupling reaction.
Scientific Research Applications
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including depression, anxiety, schizophrenia, and addiction. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. It has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c12-4-2-1-3-10-5-11(6-10,7-10)8(13)9(14)15/h8H,1-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLFWVQWOVNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)CCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)



![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)